Acetic acid, chloro-, 2,3-dihydroxypropyl ester
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Overview
Description
Acetic acid, chloro-, 2,3-dihydroxypropyl ester, also known as 2,3-dihydroxypropyl 2-chloroacetate, is a chemical compound with the molecular formula C5H9ClO4. It is characterized by the presence of both chloro and dihydroxypropyl groups attached to an acetic acid ester. This compound is used in various chemical reactions and has applications in different scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, chloro-, 2,3-dihydroxypropyl ester typically involves the esterification of chloroacetic acid with glycerol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions. The reaction can be represented as follows:
ClCH2COOH+HOCH2CH(OH)CH2OH→ClCH2COOCH2CH(OH)CH2OH+H2O
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation and crystallization are employed to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
Acetic acid, chloro-, 2,3-dihydroxypropyl ester undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield chloroacetic acid and glycerol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new compounds.
Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water.
Substitution: Nucleophiles like amines, thiols; solvents such as ethanol or water.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Hydrolysis: Chloroacetic acid and glycerol.
Substitution: Various substituted esters depending on the nucleophile used.
Oxidation: Corresponding carbonyl compounds.
Scientific Research Applications
Acetic acid, chloro-, 2,3-dihydroxypropyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in esterification reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of various chemicals and materials, including polymers and resins.
Mechanism of Action
The mechanism of action of acetic acid, chloro-, 2,3-dihydroxypropyl ester involves its interaction with nucleophiles and electrophiles. The chloro group can undergo nucleophilic substitution, while the hydroxyl groups can participate in hydrogen bonding and other interactions. These properties make it a versatile compound in chemical reactions and applications.
Comparison with Similar Compounds
Similar Compounds
Octadecanoic acid, 2,3-dihydroxypropyl ester: Similar structure but with a longer carbon chain.
Glycerol esters: Compounds with similar ester linkages but different acyl groups.
Uniqueness
Acetic acid, chloro-, 2,3-dihydroxypropyl ester is unique due to the presence of both chloro and dihydroxypropyl groups, which confer distinct reactivity and properties. This makes it valuable in specific synthetic and industrial applications.
Properties
CAS No. |
75508-30-4 |
---|---|
Molecular Formula |
C5H9ClO4 |
Molecular Weight |
168.57 g/mol |
IUPAC Name |
[(2R)-2,3-dihydroxypropyl] 2-chloroacetate |
InChI |
InChI=1S/C5H9ClO4/c6-1-5(9)10-3-4(8)2-7/h4,7-8H,1-3H2/t4-/m1/s1 |
InChI Key |
ZZFUAIXUSGVUMT-SCSAIBSYSA-N |
Isomeric SMILES |
C([C@H](COC(=O)CCl)O)O |
Canonical SMILES |
C(C(COC(=O)CCl)O)O |
Origin of Product |
United States |
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